2-[4-(Difluoromethoxy)phenyl]morpholine

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Researchers seeking CNS-penetrant scaffolds often face metabolic liability from oxidative pathways. 2-[4-(Difluoromethoxy)phenyl]morpholine (CAS 1097820-96-6) directly addresses this: its para-OCF₂H group confers intermediate lipophilicity and hinders oxidative metabolism, enabling balanced permeability and extended half-life. • Lipophilicity tuned between -OCH₃ and -OCF₃ for BBB penetration. • 4- to 20-fold potency gains validated in anthelmintic kavalactone analogs. • ≥95% purity, supplied as a solid; immediate global dispatch.

Molecular Formula C11H13F2NO2
Molecular Weight 229.22 g/mol
CAS No. 1097820-96-6
Cat. No. B1454045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(Difluoromethoxy)phenyl]morpholine
CAS1097820-96-6
Molecular FormulaC11H13F2NO2
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1COC(CN1)C2=CC=C(C=C2)OC(F)F
InChIInChI=1S/C11H13F2NO2/c12-11(13)16-9-3-1-8(2-4-9)10-7-14-5-6-15-10/h1-4,10-11,14H,5-7H2
InChIKeyFXDWUZSREAPFCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(Difluoromethoxy)phenyl]morpholine Procurement & Core Properties


2-[4-(Difluoromethoxy)phenyl]morpholine (CAS 1097820-96-6) is a morpholine derivative featuring a para-difluoromethoxy-substituted phenyl ring, with a molecular formula of C11H13F2NO2 and a molecular weight of 229.22 g/mol . It serves primarily as a pharmaceutical intermediate and building block in medicinal chemistry, characterized by a basic morpholine nitrogen (pKa ~8.7) and the distinctive OCF2H moiety [1]. The compound is typically supplied as a solid with a minimum purity specification of 95% .

2-[4-(Difluoromethoxy)phenyl]morpholine: Why Simple Analogs Fall Short


Generic substitution with unsubstituted 2-phenylmorpholine or simple methoxy analogs fails because the difluoromethoxy group confers a distinct lipophilicity and metabolic stability profile that is not achievable with a methoxy group or an unsubstituted phenyl ring. The difluoromethoxy group (-OCF2H) has a lipophilicity intermediate between methoxy (-OCH3) and trifluoromethoxy (-OCF3) [1], and its presence is associated with enhanced metabolic stability due to resistance to oxidative metabolism [2]. Furthermore, the para-substitution pattern on the phenyl ring is critical for biological activity in related scaffold series [3]. These differences directly impact a compound's in vitro potency and pharmacokinetic behavior, rendering simple analogs unsuitable for applications where specific physicochemical and biological properties are required.

2-[4-(Difluoromethoxy)phenyl]morpholine: Differentiating Evidence


Lipophilicity Tuning by Difluoromethoxy

The difluoromethoxy group (-OCF2H) confers lipophilicity that is greater than a methoxy group (-OCH3) but less than a trifluoromethoxy group (-OCF3) [1]. This intermediate lipophilicity is advantageous for optimizing membrane permeability and blood-brain barrier penetration in CNS drug discovery [1].

Medicinal Chemistry Physicochemical Property Optimization Lipophilicity

Metabolic Stability via Difluoromethoxy

The difluoromethoxy group improves metabolic stability by hindering enzymatic degradation [1]. In human liver microsome (HLM) stability assays, the -OCF2H group has been associated with increased half-life and reduced intrinsic clearance compared to unsubstituted or methoxy-substituted analogs [1].

ADME Metabolic Stability Pharmacokinetics

Anthelmintic Activity of para-Difluoromethoxy

In a series of synthetic kavalactone analogues, compounds bearing a 4-difluoromethoxy substituent on the pendant aryl ring exhibited anthelmintic activity with IC50 values ranging from 1.9 to 8.9 µM against Haemonchus contortus larvae [1]. This activity was significantly greater than that of the parent natural products desmethoxyyangonin (IC50 = 37.1 µM) and yangonin (IC50 = 15.0 µM) [1]. The study demonstrates that the para-substitution pattern is essential for activity, and the difluoromethoxy group confers a substantial potency improvement.

Anthelmintic SAR Kavalactone

Morpholine Basicity Advantage for Solubility

The morpholine ring confers a basicity with a pKa of approximately 8.7, which enhances aqueous solubility and bioavailability compared to less basic heterocycles like piperazine [1]. This optimal basicity facilitates salt formation and improves oral absorption in drug candidates [1].

Physicochemical Property Solubility Bioavailability

2-[4-(Difluoromethoxy)phenyl]morpholine Application Scenarios


CNS Drug Discovery: BBB Penetration

The intermediate lipophilicity of the difluoromethoxy group makes 2-[4-(difluoromethoxy)phenyl]morpholine a preferred building block for designing CNS-penetrant small molecules. This scaffold is suitable for developing treatments for neurological and psychiatric disorders where balanced permeability and metabolic stability are critical.

Anthelmintic Lead Optimization

The demonstrated 4- to 20-fold improvement in anthelmintic potency conferred by the 4-difluoromethoxy group in kavalactone analogues supports the use of this compound in lead optimization programs targeting parasitic infections. It provides a validated motif for enhancing activity against Haemonchus contortus and potentially other nematodes.

ADME Engineering: Metabolic Stability

The difluoromethoxy group's ability to hinder oxidative metabolism positions this compound as a strategic intermediate for projects requiring extended in vivo half-life. It is particularly valuable for oral drug candidates where metabolic clearance is a primary limitation.

Fluorinated Building Block Synthesis

With a purity specification of 95% , this compound serves as a reliable building block for synthesizing more complex fluorinated pharmaceuticals and agrochemicals, leveraging the unique electronic and steric properties of the difluoromethoxy group.

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